BenchChemオンラインストアへようこそ!

Smac-N7 peptide

IAP antagonism binding affinity XIAP BIR3

Select Smac-N7 peptide (AVPIAQK) when your research demands a defined, non-cell-permeable pan-IAP antagonist. Unlike small-molecule mimetics with biased cIAP1/2 selectivity (23- to 32-fold over XIAP), this linear heptapeptide binds directly to XIAP, cIAP1, and cIAP2 via the conserved AVPI motif (Kd ~800 nM). Its membrane impermeability eliminates confounding intracellular effects, making it the definitive tool for extracellular target engagement studies and the ideal negative control for validating intracellular delivery platforms. Supplied as a trifluoroacetate salt lyophilized powder with verified ≥95% HPLC purity.

Molecular Formula C33H59N9O9
Molecular Weight 725.9 g/mol
CAS No. 401913-57-3
Cat. No. B1336649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmac-N7 peptide
CAS401913-57-3
Molecular FormulaC33H59N9O9
Molecular Weight725.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1
InChIKeyZGEOSZCDHUVWOC-SSHVMUOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Smac-N7 Peptide (CAS 401913-57-3) Scientific Baseline and Procurement Overview


Smac-N7 peptide (CAS 401913-57-3, sequence AVPIAQK, MW 725.88 Da) is the seven N-terminal amino acid fragment of the endogenous mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases) [1]. This synthetic heptapeptide functions as a competitive antagonist of Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, and cIAP2, by binding to their BIR domains and preventing caspase inhibition [2]. As a research-grade biochemical tool, Smac-N7 is supplied as a trifluoroacetate salt, typically at ≥95% purity (HPLC), and is used extensively in apoptosis research to probe IAP-mediated caspase regulation and to study chemosensitization mechanisms in cancer models .

Why Smac-N7 Peptide (401913-57-3) Cannot Be Replaced by Generic IAP Antagonists


Generic substitution with other IAP antagonists or Smac mimetics is scientifically invalid due to fundamental differences in binding specificity, functional profile, and biophysical properties. Smac-N7 is a short, linear heptapeptide that lacks the additional C-terminal residues and structural features present in longer Smac-based peptides such as AVPIAQKSE [1]. Unlike engineered small-molecule Smac mimetics that often exhibit pronounced selectivity for cIAP1/2 over XIAP—some displaying 23- to 32-fold higher affinity for cIAP1-BIR3 relative to XIAP-BIR3—Smac-N7 binds directly to both XIAP and cIAP family members via the conserved AVPI binding motif [2]. Furthermore, Smac-N7 is inherently non-cell-permeable, a critical distinction from cell-penetrating peptide conjugates or small-molecule mimetics that freely diffuse across membranes [3]. These divergent properties directly impact experimental design, requiring users to select the appropriate tool based on whether the research objective requires a membrane-impermeable IAP antagonist for extracellular or in vitro reconstituted systems, or whether multi-IAP targeting versus selective cIAP degradation is desired.

Smac-N7 Peptide (401913-57-3): Quantified Differential Performance Against Comparators


Smac-N7 Binding Affinity to XIAP BIR2/BIR3 Domains: Direct Comparison with Full-Length Smac and Caspase-9

Smac-N7 peptide binds to the BIR2 and BIR3 domains of XIAP with a dissociation constant (Kd) of approximately 800 nM . In contrast, the full-length mature Smac protein binds XIAP with significantly higher affinity (Kd in the low nanomolar range), while the caspase-9 linker peptide exhibits approximately 10-fold weaker binding to XIAP-BIR3 compared to Smac-N7 [1]. This places Smac-N7 as an intermediate-affinity probe suitable for competitive displacement assays where moderate IAP antagonism is desired without the irreversible cIAP degradation induced by high-affinity small-molecule mimetics.

IAP antagonism binding affinity XIAP BIR3 surface plasmon resonance

Multi-IAP Targeting Profile of Smac-N7 Versus XIAP-Specific Knockdown

In a direct comparative study using Caki1 renal cell carcinoma cells, Smac-N7 peptide (AVPIAQK) exposure resulted in a slight but statistically significant decrease in cell viability (P=0.0031) and potentiated the cytotoxic effect of cisplatin (P=0.0027) [1]. Critically, when compared to XIAP-specific shRNA knockdown (achieving 81.6-85.3% XIAP reduction), the shRNA clones showed no increased sensitivity to conventional chemotherapeutic agents alone, whereas Smac-N7 sensitized cells to cisplatin [1]. The authors attribute this differential effect to Smac-N7's activity against multiple IAP family members (XIAP, cIAP1, cIAP2) rather than point targeting of XIAP alone, demonstrating a functional advantage for multi-IAP antagonism in overcoming chemoresistance [1].

chemosensitization renal cell carcinoma multi-IAP antagonism shRNA

Functional Caspase Activation: Smac-N7 Restores Caspase-9 Activity in the Presence of XIAP

Smac-N7 peptide promotes procaspase-3 activation in vitro at a concentration of approximately 10 µM and inhibits binding of caspase-9-p12 to the BIR3 domain of XIAP . In functional reconstitution assays, Smac-N7 restores the catalytic activity of caspase-9 in the presence of inhibitory XIAP, directly demonstrating that the peptide competes with caspase-9 for the same binding pocket on the XIAP surface . In comparison, the longer Smac-based peptide AVPIAQKSE binds the BIR3 domain of ML-IAP (Livin) with 7-fold greater affinity than the unmodified sequence and exhibits approximately 100-fold specificity for ML-IAP-BIR relative to XIAP-BIR3 following Pro3 substitution [1], indicating that extension or modification of the core AVPI motif significantly alters IAP selectivity.

caspase activation procaspase-3 apoptosome in vitro reconstitution

Cell Permeability Defines Smac-N7's Experimental Niche Versus Cell-Penetrating Conjugates

Smac-N7 peptide (AVPIAQK) is inherently non-cell-permeable and cannot cross intact plasma membranes [1]. This property stands in stark contrast to engineered conjugates such as Smac-N7 Penetratin, which is a fusion peptide designed to achieve intracellular delivery via the Penetratin cell-penetrating peptide sequence [2]. Experimental studies demonstrate that while native Smac-N7 fails to enter cells and thus exhibits no direct cytotoxicity as a single agent, Penetratin-conjugated SmacN7 successfully internalizes, inhibits endogenous XIAP, and induces apoptosis in T24 bladder cancer cells in a dose- and time-dependent manner [2]. The quantitative difference in cellular uptake between native Smac-N7 and its Penetratin conjugate represents a binary functional distinction: extracellular-only versus intracellular bioavailability.

cell permeability delivery conjugate Penetratin

In Vivo Synergistic Antitumor Efficacy with TRAIL and Paclitaxel in Ovarian Cancer Xenografts

In A2780 ovarian cancer cell tumor xenografts, Smac-N7 peptide as a single agent exhibited a non-cytotoxic effect but effectively enhanced TRAIL- or paclitaxel-induced inhibition of cell proliferation in a dose-dependent manner [1]. When Smac N7 was combined with TRAIL or paclitaxel, synergistic anticancer effects were achieved in vivo, with the combination therapy causing less damage to normal tissues and more apoptosis in tumor xenografts compared with TRAIL or paclitaxel alone [1]. Increased apoptosis was associated with downregulation of XIAP and survivin, increased caspase-3 activity, and elevated cleaved PARP levels [1]. Notably, this sensitization effect was observed even in TRAIL-resistant A2780 cells, demonstrating that Smac-N7 can overcome TRAIL resistance—a property not consistently observed with certain small-molecule Smac mimetics that require TNFα co-stimulation for full apoptotic induction [1].

ovarian cancer xenograft TRAIL paclitaxel synergy

Optimal Research Applications for Smac-N7 Peptide (401913-57-3) Based on Differential Evidence


Cell-Free IAP Binding and Displacement Assays

Smac-N7 peptide is ideally suited for in vitro biochemical assays requiring a defined, moderate-affinity IAP antagonist. Its Kd of ~800 nM for XIAP BIR2/BIR3 domains enables competitive displacement studies using fluorescence polarization or surface plasmon resonance . The peptide's non-cell-permeable nature eliminates concerns about unintended intracellular effects, making it the preferred tool for extracellular target engagement experiments and for calibrating IAP binding assays against higher-affinity small-molecule mimetics.

Mechanistic Studies of Multi-IAP Antagonism in Chemoresistance

In models of acquired chemoresistance, Smac-N7 provides a functional tool to dissect the contribution of simultaneous IAP family antagonism versus single-target approaches. As demonstrated in renal cell carcinoma, Smac-N7 sensitizes cisplatin-resistant Caki1 cells (P=0.0027) whereas XIAP-specific shRNA knockdown fails to enhance chemotherapy sensitivity [1]. Researchers investigating the redundancy of IAP-mediated survival signaling should employ Smac-N7 to achieve pan-IAP antagonism without the confounding cIAP degradation and NF-κB pathway activation observed with bivalent Smac mimetics.

In Vivo Combination Therapy Proof-of-Concept with TRAIL or Taxanes

Smac-N7 serves as a validated tool compound for in vivo studies exploring IAP antagonism as a chemosensitization strategy. In ovarian cancer xenograft models, Smac-N7 combined with TRAIL or paclitaxel produces synergistic tumor growth inhibition while sparing normal tissues, and notably overcomes TRAIL resistance—a phenotype not universally recapitulated by small-molecule Smac mimetics that depend on TNFα signaling [2]. This application scenario is particularly relevant for investigators seeking to validate IAP targeting as an adjuvant approach in apoptosis-refractory solid tumors.

Negative Control for Cell-Penetrating Peptide Conjugate Development

Due to its inherent membrane impermeability, Smac-N7 is the definitive negative control for studies evaluating novel intracellular delivery systems for IAP antagonists. Researchers developing cell-penetrating peptide conjugates, nanoparticle formulations, or receptor-targeted Smac variants can use unmodified Smac-N7 to establish baseline extracellular activity and to demonstrate that observed intracellular effects are delivery-dependent rather than attributable to the Smac sequence alone [3]. This application is critical for rigorous validation of delivery platform efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smac-N7 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.